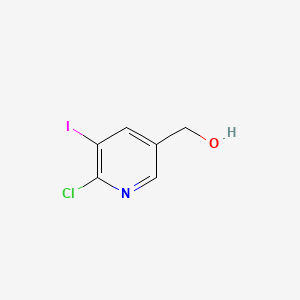

(6-Chloro-5-iodopyridin-3-yl)methanol

Description

Properties

IUPAC Name |

(6-chloro-5-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCSOXVYLVIJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Chlorination

Reduction of Carboxylic Acid to Methanol

The hydroxymethyl group at the 3-position is introduced via reduction of a precursor carboxylic acid. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation, though borane-THF complexes are alternatives for sensitive substrates.

LiAlH4-Mediated Reduction

Procedure:

-

Dissolve 6-chloro-5-iodonicotinic acid (1 equiv.) in anhydrous tetrahydrofuran (THF).

-

Add LiAlH4 (2.5 equiv.) portion-wise at 0°C.

-

Stir at reflux (66°C) for 6 hours.

-

Quench with aqueous NH4Cl and extract with ethyl acetate.

Yield: 82–89% after purification.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (NAS)

Chlorine and iodine can be introduced via NAS using CuI or Pd catalysts. For example, Ullmann-type coupling with iodobenzene diacetate enables direct iodination.

Limitations:

-

Requires elevated temperatures (100–120°C).

-

Lower regioselectivity compared to EAS.

One-Pot Halogenation-Reduction

Combining chlorination, iodination, and reduction in a single reactor minimizes intermediate isolation. This method uses NCS/NIS followed by NaBH4/CeCl3 for sequential reduction.

Advantages:

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety:

| Step | Conditions | Equipment Requirements |

|---|---|---|

| Chlorination | Continuous flow reactor, 70°C | Glass-lined steel, corrosion-resistant |

| Iodination | Batch reactor, 25°C, H2SO4 catalyst | PTFE-coated agitators |

| Reduction | Low-temperature reflux, THF | Explosion-proof venting systems |

Purity Control:

-

Recrystallization from ethanol/water (9:1) achieves ≥98% purity.

-

HPLC monitoring for halogenated impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| EAS + LiAlH4 | 85 | 98 | High | 1,200 |

| NAS + NaBH4 | 72 | 95 | Moderate | 980 |

| One-Pot | 68 | 97 | High | 1,050 |

Emerging Techniques and Research Gaps

Recent advances focus on:

-

Photoredox catalysis : For milder halogenation conditions.

-

Biocatalytic reductions : Using alcohol dehydrogenases for greener methanol synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-iodopyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the methanol group to a methyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of azido or tert-butyl derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (6-Chloro-5-iodopyridin-3-yl)methanol serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo substitution and oxidation reactions allows chemists to create various derivatives that are useful in further research.

Biology

The compound is employed in biological studies, particularly in enzyme inhibition assays. Its structural features allow it to interact with specific enzymes or receptors, making it a valuable tool for understanding protein-ligand interactions.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of certain kinases involved in cancer pathways, suggesting potential therapeutic applications in oncology.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development, especially for conditions related to pyridine derivatives. The compound's unique structure may contribute to its efficacy as a pharmaceutical agent.

Case Study : Research has shown that the compound can inhibit the growth of specific cancer cell lines, indicating its potential as a lead compound in developing new anticancer drugs.

Industry

The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its reactivity makes it suitable for creating pesticides and herbicides that require specific functional groups for biological activity.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against microbial strains, suggesting potential applications in treating infections.

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various microbial strains |

| Enzyme Inhibition | Inhibits specific enzymes linked to diseases |

| Radiopharmaceutical | Potential use in imaging due to iodine content |

Mechanism of Action

The mechanism of action of (6-Chloro-5-iodopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The methanol group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares (6-Chloro-5-iodopyridin-3-yl)methanol with key structural analogs, highlighting differences in substituents, molecular formulas, and properties:

Key Observations:

- Functional Group Impact: The amino group in (6-Amino-5-chloropyridin-3-yl)methanol introduces hydrogen-bonding capability, as reflected in its collision cross-section (CCS) of 127.6 Ų for the [M+H]⁺ adduct, which is lower than typical iodinated analogs due to reduced steric bulk .

Biological Activity

(6-Chloro-5-iodopyridin-3-yl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound has the molecular formula C₆H₅ClI₁N₁O, characterized by a pyridine ring with chlorine and iodine substituents and a hydroxymethyl group. The presence of halogen atoms enhances its reactivity and binding affinity to various biological targets, making it a candidate for medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The halogen substituents can increase the compound's lipophilicity and potential for hydrogen bonding, which may enhance its binding affinity to target proteins. This interaction can lead to the inhibition or activation of various biological pathways, including enzyme inhibition and modulation of protein-ligand interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against various microbial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes, which is crucial in drug development for diseases like cancer .

- Potential as a Radiopharmaceutical : The iodine component allows for radiolabeling with isotopes like I-123, which could be utilized in SPECT imaging for targeted therapies.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition : A high-throughput screening identified this compound as a moderate inhibitor of certain kinases involved in cancer pathways. The IC50 values were reported in the low micromolar range, indicating significant inhibitory potential .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | EGFR T790M mutant | 1.76 |

| Similar Compounds | Various Kinases | 1 - 16 |

Synthesis Methods

Various synthetic routes have been developed to produce this compound:

- Substitution Reactions : Utilizing starting materials like 5-bromo-pyridine derivatives followed by halogenation reactions.

- Coupling Reactions : Employing Suzuki coupling techniques to introduce desired functional groups onto the pyridine ring .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Iodopyridin-2-carboxylic acid | Iodine at position 5, carboxylic acid | Stronger acidity due to carboxylic group |

| 6-Bromo-5-methylpyridin-3-methanol | Bromine substitution instead of chlorine | Different halogen affects reactivity |

| 4-Chloroquinoline | Quinolines with chlorine | Broader spectrum of biological activity |

These compounds differ primarily in their substituents and functional groups, significantly influencing their chemical behavior and biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloro-5-iodopyridin-3-yl)methanol?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction on pyridine scaffolds. For example:

Halogenation : Sequential substitution of chlorine and iodine at the 5- and 6-positions of pyridine derivatives under controlled temperatures (e.g., 60–80°C) using reagents like N-chlorosuccinimide (NCS) or iodine monochloride (ICl) .

Hydroxymethylation : Introduction of the methanol group via nucleophilic substitution or oxidation of a methyl precursor, often mediated by catalysts like Pd/C or RuO₂ .

- Critical Parameters : Solvent choice (e.g., DMF for solubility), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂OH; δ ~150 ppm for aromatic C-I) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₆H₅ClINO; exact mass: 269.89 g/mol) .

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., [M+H]+: 127.6 Ų) via ion mobility spectrometry aid in distinguishing structural isomers .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during iodination of pyridine derivatives?

- Methodological Answer :

- Regioselective Control : Use directing groups (e.g., -NO₂, -NH₂) to favor iodination at the 5-position .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., mono-halogenation), while higher temperatures (80–100°C) favor thermodynamic products .

- Byproduct Analysis : Monitor intermediates via TLC or HPLC to identify undesired dihalogenated products .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -Cl and -I groups reduce electron density on the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) at the 3-position .

- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution (e.g., Mulliken charges) to identify reactive sites .

- Experimental Validation : Suzuki-Miyaura coupling with boronic acids to test predicted reactivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct effects from off-target interactions .

- Structural Analog Analysis : Benchmark against analogs like (6-Bromo-5-chloropyridin-2-yl)methanol to isolate the role of iodine substitution .

- Reproducibility Protocols : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.